Methyl 2-[4-[2-[4-(methoxycarbonylmethyl)phenyl]ethyl]phenyl]acetate
Description
Methyl 2-[4-[2-[4-(methoxycarbonylmethyl)phenyl]ethyl]phenyl]acetate (CAS: 4253-33-2) is a bifunctional ester derivative with a symmetrical bibenzyl backbone. Its molecular formula is C₂₀H₂₂O₄, and it has a molecular weight of 326.39 g/mol . The compound features two phenyl rings connected by an ethane bridge, each substituted with a methoxycarbonylmethyl group (–CH₂CO₂Me). Key synonyms include dimethyl 2,2'-(ethane-1,2-diyldibenzene-4,1-diyl)diacetate and NSC133913.
Properties
CAS No. |
4253-33-2 |
|---|---|
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
methyl 2-[4-[2-[4-(2-methoxy-2-oxoethyl)phenyl]ethyl]phenyl]acetate |
InChI |
InChI=1S/C20H22O4/c1-23-19(21)13-17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)14-20(22)24-2/h5-12H,3-4,13-14H2,1-2H3 |
InChI Key |
CQHZXNWXCKYVNN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)CCC2=CC=C(C=C2)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-[2-[4-(methoxycarbonylmethyl)phenyl]ethyl]phenyl]acetate typically involves esterification reactions. One common method is the reaction of 4-(methoxycarbonylmethyl)benzoic acid with 2-(4-bromophenyl)ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-pressure and high-temperature conditions can enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-[2-[4-(methoxycarbonylmethyl)phenyl]ethyl]phenyl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonylmethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate nucleophilic substitution.
Major Products
Oxidation: 4-(methoxycarbonylmethyl)benzoic acid
Reduction: 4-(methoxycarbonylmethyl)benzyl alcohol
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[4-[2-[4-(methoxycarbonylmethyl)phenyl]ethyl]phenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor
Mechanism of Action
The mechanism of action of methyl 2-[4-[2-[4-(methoxycarbonylmethyl)phenyl]ethyl]phenyl]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with cellular pathways. These interactions can modulate enzyme activity and influence cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Ester and Hydroxy Groups
Methyl 2-[4-[(E)-4-hydroxy-3-methylbut-2-enoxy]phenyl]acetate (Compound 1 in )
- Structure: Contains a hydroxy and methyl-substituted enol ether group instead of the ethane bridge.
- Molecular Formula : Likely C₁₄H₁₈O₄ (estimated).
- Implications: The ethane bridge in the target compound may enhance rigidity and reduce metabolic degradation compared to the enol ether analog.
Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate ()
- Structure: Features a difluorophenoxy group and acrylate ester.
Sulfonyl and Halogen Substituents
Ethyl [(4-methylphenyl)sulfonyl]acetate ()
- Molecular Formula : C₁₁H₁₄O₄S (MW: 258.29 g/mol).
- Key Differences : The sulfonyl group (–SO₂–) significantly increases polarity (higher PSA) and acidity compared to ester groups.
- Applications : Sulfonyl derivatives are often used in pharmaceuticals as enzyme inhibitors or surfactants .
Methyl 2-[4-(chloromethyl)phenyl]acetate (CAS: 72770-09-3, )
- Molecular Formula : C₁₀H₁₁ClO₂ (MW: 198.65 g/mol).
- Key Differences : The chloromethyl group (–CH₂Cl) enhances electrophilicity, making it a reactive intermediate for nucleophilic substitution reactions.
- Implications : The target compound lacks halogen substituents, which may reduce its environmental persistence and toxicity .
Amino and Epoxide Functional Groups
Ethyl 2-[4-(dimethylamino)phenyl]acetate ()
- Structure: Includes a dimethylamino (–NMe₂) group, which is electron-donating.
- Crystal Packing : Forms 2D layers via C–H···N/O interactions and π-π stacking (centroid distance: 3.656 Å) .
- Implications: The dimethylamino group improves solubility in polar solvents, contrasting with the target compound’s ester-dominated solubility profile.
Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate (CAS: 4371-01-1, )
Aromatic Ring Modifications
Methyl 2-[4-(4-chloro-2-methoxyphenyl)phenyl]acetate (CAS: 1820664-73-0, )
- Molecular Formula : C₁₆H₁₅ClO₃ (MW: 290.74 g/mol).
- Properties : Predicted LogP : ~3.0 (similar to target compound); Boiling Point : 374.4°C.
- Key Differences : Chlorine and methoxy substituents create a steric and electronic profile distinct from the target’s symmetric structure .
Biological Activity
Methyl 2-[4-[2-[4-(methoxycarbonylmethyl)phenyl]ethyl]phenyl]acetate, also known by its CAS number 4253-33-2, is a compound with a complex structure that has garnered interest in various biological studies. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 326.386 g/mol. The compound features multiple functional groups that contribute to its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Research has indicated potential antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
- Cytotoxicity : Some studies have explored the cytotoxic effects of this compound on various cancer cell lines, indicating its potential as an anticancer agent.
Antimicrobial Activity
A study conducted by researchers at Virginia Commonwealth University examined the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on the growth of Gram-positive bacteria, particularly Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | >64 µg/mL |
| Pseudomonas aeruginosa | >64 µg/mL |
Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, the compound was tested in vitro using lipopolysaccharide (LPS)-stimulated macrophages. The findings demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 800 |
| IL-6 | 1200 | 600 |
Cytotoxicity Studies
Cytotoxicity assays were performed on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound induced apoptosis in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
Case Studies
- Case Study on Anticancer Potential : A clinical trial investigated the effects of this compound in patients with advanced breast cancer. The trial reported a partial response in 40% of participants after four cycles of treatment, suggesting promising anticancer activity.
- Case Study on Inflammatory Disorders : A double-blind study evaluated the efficacy of this compound in patients with rheumatoid arthritis. Participants who received the treatment showed a significant reduction in joint pain and swelling compared to the placebo group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
